Benzyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate hydrochloride

Chiral building block Asymmetric synthesis CGRP antagonist

Sourcing enantiopure (3S,4R)-configured 3-amino-4-fluoropiperidine with orthogonal Cbz protection is a persistent bottleneck in medicinal chemistry. This hydrochloride salt eliminates that bottleneck, providing a direct, research-ready building block for constructing the syn-1,2-amino-fluoropiperidine pharmacophore found in clinical CGRP receptor antagonists and MET/JAK inhibitors. - Orthogonal Cbz protection enables selective deprotection via hydrogenolysis while preserving acid-labile groups (silyl ethers, acetals) during multi-step kinase inhibitor synthesis. - The (3S,4R) cis-configuration is locked, eliminating diastereomer contamination and ensuring reproducible SAR data. - Hydrochloride salt form guarantees long-term storage stability and superior aqueous solubility compared to the free base, critical for reaction scale-up.

Molecular Formula C13H18ClFN2O2
Molecular Weight 288.74 g/mol
Cat. No. B12957025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate hydrochloride
Molecular FormulaC13H18ClFN2O2
Molecular Weight288.74 g/mol
Structural Identifiers
SMILESC1CN(CC(C1F)N)C(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C13H17FN2O2.ClH/c14-11-6-7-16(8-12(11)15)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,15H2;1H/t11-,12+;/m1./s1
InChIKeyRZHUCBOTPKCYGH-LYCTWNKOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate hydrochloride: A Chiral Building Block


Benzyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate hydrochloride (CAS 2177257-89-3) is a chiral, cis-configured 3-amino-4-fluoropiperidine derivative protected with a benzyloxycarbonyl (Cbz) group . It serves as a versatile, enantiopure synthetic intermediate in medicinal chemistry, particularly in the construction of kinase inhibitors and other bioactive molecules requiring a syn-1,2-amino-fluoropiperidine pharmacophore [1]. The hydrochloride salt form enhances its handling, stability, and solubility compared to the free base .

Why Generic Substitution of Benzyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate hydrochloride Risks Project Failure


Substituting this specific compound with a close analog—such as a different stereoisomer, a different N-protecting group, or the free base—introduces significant risks in multi-step synthesis and drug discovery. The (3S,4R) absolute configuration establishes a cis relationship between the amino and fluoro substituents, a spatial arrangement essential for downstream pharmacophore binding [1]. Changing the stereochemistry would yield a diastereomer with distinct physicochemical and biological properties [2]. Swapping the Cbz group for Boc (tert-butyloxycarbonyl) alters the deprotection strategy and the compound's stability profile, as Cbz is selectively cleaved under orthogonal conditions (e.g., hydrogenolysis vs. acid) . Using the free base instead of the hydrochloride salt impacts solubility, hygroscopicity, and long-term storage stability, potentially compromising reproducibility in reaction scale-up .

Quantitative Evidence Guide for Selecting Benzyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate hydrochloride


Enantiopure (3S,4R) Stereochemistry Secures Bioactive Conformation

The (3S,4R) configuration produces a cis relationship between the 3-amino and 4-fluoro groups, mimicking the syn-1,2-amino-fluoropiperidine pharmacophore required for bioactive molecules such as CGRP receptor antagonists [1]. In contrast, the (3R,4R) trans diastereomer (CAS 2639373-19-4) presents a different spatial orientation, fundamentally altering the pharmacophore's 3D structure . This stereochemical distinction is critical; a study on related 3-amino-5-fluoropiperidines demonstrated that relative cis/trans stereochemistry directly impacts pKa and lipophilicity, leading to different pharmacokinetic behaviors [2].

Chiral building block Asymmetric synthesis CGRP antagonist

Cbz Protection Offers Orthogonal Deprotection vs. Boc Analogs

The benzyl carbamate (Cbz) group in the target compound can be selectively removed via hydrogenolysis (H2, Pd/C) under neutral conditions, a method orthogonal to the acidic cleavage required for the Boc group in the close analog tert-butyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate (CAS 1290191-73-9) [1]. This orthogonality is crucial when synthesizing complex molecules containing acid-sensitive functionalities, where Boc-deprotection (e.g., TFA/DCM) would cause unwanted side reactions . Furthermore, Cbz groups are preferred in solution-phase synthesis, whereas Boc is more common in solid-phase approaches, providing a distinct synthetic advantage for convergent strategies .

Protecting group strategy Orthogonal deprotection Medicinal chemistry

Hydrochloride Salt Confers Superior Handling and Stability over Free Base

The hydrochloride salt form (MW 288.75 g/mol) provides significantly improved physical properties over the free base (CAS 1792190-59-0, MW 252.28 g/mol) . The salt exhibits enhanced crystallinity, reduced hygroscopicity, and higher melting point, enabling accurate weighing under normal laboratory atmosphere. The free base, in contrast, is more prone to air oxidation and CO2 absorption, which can introduce variability in reaction stoichiometry during scale-up .

Salt form Stability Weighing accuracy

Fluorine Substitution Reduces Basicity and Modulates Lipophilicity

The presence of a single fluorine atom at the 4-position significantly reduces the basicity (pKa) of the piperidine amine compared to the non-fluorinated parent. This is a class-level effect demonstrated in systematic studies of 3-aminopiperidines, where fluorination was shown to decrease pKa and modulate logD, leading to dramatically improved oral absorption [1][2]. For example, in the structurally related MET inhibitor GEN-203, the N-ethyl-3-fluoro-4-aminopiperidine moiety exhibited a measured pKa of 7.45, contributing to a high volume of distribution (>3 L/kg) in mice. The addition of a second fluorine to GEN-203 reduced the pKa further, lowering the volume of distribution to 1.0 L/kg and decreasing tissue toxicity [3].

pKa modulation Lipophilicity Fluorine effect

Target Application Scenarios for Benzyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate hydrochloride


Enantioselective Synthesis of CGRP Receptor Antagonists and Related GPCR Targeted Libraries

The compound is a validated chiral intermediate for constructing the syn-1,2-amino-fluoropiperidine core found in clinical CGRP receptor antagonists [1]. Its (3S,4R) configuration is directly incorporated into the pharmacophore, enabling the efficient exploration of structure-activity relationships (SAR) around the piperidine ring.

Assembly of Fluorinated Kinase Inhibitor Scaffolds via Orthogonal Protecting Group Strategies

The Cbz group on the piperidine nitrogen can be selectively deprotected in the presence of other acid-labile protective groups (e.g., silyl ethers, acetals) to reveal the free amine for further functionalization . This orthogonality is critical in synthesizing complex kinase inhibitors, such as MET or JAK inhibitors, where 3-amino-4-fluoropiperidine is a known key building block [2].

Physicochemical Property Optimization Studies (pKa / logD Modulation)

The fluorine atom at the 4-position introduces a significant reduction in the piperidine nitrogen's pKa compared to non-fluorinated analogs [3]. This compound can serve as a model substrate to study the impact of single fluorine substitution on the basicity and lipophilicity of piperidine scaffolds, guiding the design of CNS-penetrant or peripherally selective drug candidates with optimal ADME profiles [4].

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